N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide
Description
This compound (CAS: 1282140-40-2) is a piperazine-1-carboxamide derivative characterized by a 4-(4-chlorophenyl)-substituted piperazine core linked via a carboxamide group to an ethyl chain. The ethyl chain is further substituted with a 3-(acetylamino)phenylamino group at the 2-oxo position. Its molecular formula is C21H24ClN5O3, with a molecular weight of 429.9 g/mol .
Properties
Molecular Formula |
C21H24ClN5O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24ClN5O3/c1-15(28)24-17-3-2-4-18(13-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-7-5-16(22)6-8-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
RANNVVJXUGDICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)piperazine
Methodology
4-(4-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and 1-chloro-4-fluorobenzene under basic conditions.
Reaction Conditions
-
Solvent: Dimethylacetamide (DMA)
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 80–100°C, 12–24 hours
Analytical Data
Preparation of 2-{[3-(Acetylamino)phenyl]amino}-2-oxoethyl Intermediate
Step 1: Acetylation of 3-Aminophenylamine
3-Aminophenylamine is acetylated using acetic anhydride to yield 3-acetamidoaniline.
Reaction Conditions
-
Reagent: Acetic anhydride (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature, 2 hours
Step 2: Amidation with Bromoacetyl Bromide
3-Acetamidoaniline reacts with bromoacetyl bromide to form N-(3-acetamidophenyl)-2-bromoacetamide.
Reaction Conditions
-
Solvent: DMA, 0°C
-
Base: Triethylamine (TEA, 2.0 equiv)
-
Temperature: 0°C → room temperature, 1 hour
-
Yield: 75–80%
Analytical Data
-
¹H-NMR (DMSO-d₆): δ 10.0 (1H, s, NH), 8.60 (1H, s, NH), 7.55–7.73 (3H, m, ArH), 4.20–4.27 (4H, s, CH₂).
Final Assembly via Carboxamide Coupling
Activation of 4-(4-Chlorophenyl)piperazine-1-carboxylic Acid
Methodology
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂).
Reaction Conditions
Coupling with 2-{[3-(Acetylamino)phenyl]amino}-2-oxoethylamine
The acid chloride reacts with N-(3-acetamidophenyl)-2-aminoacetamide to form the target compound.
Reaction Conditions
-
Solvent: DMA
-
Base: Sodium bicarbonate (NaHCO₃)
-
Temperature: Room temperature, 12–16 hours
Purification
Analytical Data
-
¹H-NMR (DMSO-d₆): δ 10.0 (1H, s, NH), 8.60 (1H, s, NH), 7.30–7.66 (6H, m, ArH), 4.20–4.27 (4H, s, CH₂), 3.20–3.50 (8H, m, piperazine-H).
Alternative Synthetic Strategies
Solid-Phase Synthesis
A resin-bound approach using Wang resin has been explored for analogous piperazine carboxamides.
Advantages
-
Simplified purification
-
High-throughput screening compatibility
Limitations
-
Lower yields (~50%) due to steric hindrance
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for amide bond formation.
Optimized Conditions
Critical Analysis of Methodologies
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Conventional solution-phase | 60–65% | >95% | Moderate |
| Solid-phase | ~50% | >90% | Low |
| Microwave-assisted | 75–80% | >98% | High |
Key Observations
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide exhibit significant pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperazine compounds have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. In vitro studies have reported varying degrees of activity compared to conventional antibiotics, indicating potential as a new antimicrobial agent .
Neuropharmacological Research
The piperazine moiety is known for its interactions with neurotransmitter systems. Research has focused on the compound's ability to modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential mechanisms of action and guide the design of more potent analogs .
Case Study 1: Anticancer Activity
A study conducted on a series of piperazine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death .
Case Study 2: Antimicrobial Evaluation
In a comparative study, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound possessed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use as an alternative treatment option .
Mechanism of Action
The mechanism of action of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-(4-Chlorophenyl)piperazine Derivatives
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Simpler structure with a 4-ethylpiperazine and 4-chlorophenyl carboxamide. Piperazine adopts a chair conformation, with bond lengths/angles comparable to the target compound . Lacks the acetylated phenylamino-ethyl substituent, reducing molecular weight (386.9 g/mol vs. 429.9 g/mol).
- N-(2-{[3-(Trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (): Piperazine substituted with a pyrimidin-2-yl group instead of 4-chlorophenyl. Ethyl chain features a 3-(trifluoromethyl)phenylamino group. The trifluoromethyl group may enhance metabolic stability compared to the acetylated amine in the target compound .
Halogen-Substituted Piperazine Analogues ():
Compounds A4–A6 in feature 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine cores with varying chloro- and fluorophenyl substitutions:
- A5 (3-chlorophenyl) : Melting point = 193.3–195.2°C; yield = 47.7%.
- A6 (4-chlorophenyl): Melting point = 189.8–191.4°C; yield = 48.1%. The target compound’s 4-chlorophenyl group aligns with A6, but the quinazolinone core in A6 introduces distinct electronic and steric effects .
Variations in the Ethyl Chain Substituents
N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide ():
- Ethyl chain substituted with a 4-chlorobenzylamino group instead of 3-acetylamino phenylamino.
- Piperazine bears a phenyl group (vs. 4-chlorophenyl in the target).
- Molecular weight = 386.9 g/mol, indicating reduced complexity compared to the target .
Chalcone Derivatives ():
- Example: (E)-N-(2-((4-(3-(3-chlorophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-N,N-dimethyloctan-1-aminium chloride Features an acryloyl-phenyl group instead of acetylaminophenyl. Demonstrates antimicrobial activity (MIC = 2 µg/mL against Bacillus megaterium), suggesting substituent-dependent bioactivity .
Key Structural and Functional Insights
Biological Activity
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Piperazine moiety: A common scaffold in pharmacology known for its diverse biological activities.
- Chlorophenyl group: Contributes to the compound's lipophilicity and potential receptor interactions.
- Acetylamino substitution: May enhance metabolic stability and influence binding affinity to biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast) | 14 | Moderate growth inhibition |
| MiaPaCa-2 (Pancreatic) | >50 | No significant activity observed |
| A2780 (Ovarian) | 11 | Effective growth inhibition |
The compound exhibited varying levels of cytotoxicity, with notable activity against the A2780 cell line but limited efficacy against pancreatic cancer cells like MiaPaCa-2, indicating a selective action that may warrant further investigation into its mechanism of action .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise in antimicrobial applications. Studies have evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 3.80 µM |
| Escherichia coli | < 5.00 µM |
| Mycobacterium tuberculosis | < 3.80 µM |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the piperazine ring may interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways.
Case Studies
-
Case Study on Antitumor Efficacy:
- A focused library of analogues based on the piperazine scaffold was synthesized and screened against multiple cancer cell lines. The study revealed that modifications to the phenyl groups significantly impacted cytotoxicity, with certain substitutions enhancing activity against specific cell lines .
- Antimicrobial Evaluation:
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves coupling reactions between piperazine-carboxamide precursors and substituted phenylacetamide derivatives. For example:
- Step 1 : React 4-(4-chlorophenyl)piperazine with α-chloroacetamide derivatives under reflux in acetonitrile with potassium carbonate as a base .
- Step 2 : Purify intermediates via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to remove unreacted starting materials .
- Step 3 : Confirm intermediate structures using NMR and mass spectrometry. Final coupling with 3-(acetylamino)phenylamino groups is performed under basic conditions, followed by recrystallization from ethanol-water mixtures .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
A combination of techniques is required:
- 1H/13C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH2 groups) and acetamide protons (δ 7.5–8.5 ppm for aromatic NH) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]+) with <2 ppm error .
Advanced: How can molecular docking studies optimize receptor binding for this compound?
- Step 1 : Use X-ray crystallography data (e.g., piperazine chair conformation from ) to model the compound’s 3D structure .
- Step 2 : Perform docking simulations (e.g., AutoDock Vina) against target receptors like dopamine D3 or enzymes implicated in Alzheimer’s disease .
- Step 3 : Validate predictions with in vitro binding assays. For example, achieved sub-nanomolar affinity for D3 receptors by modifying substituent positions .
Advanced: How should researchers address contradictions in biological activity data across assays?
- Approach 1 : Verify assay conditions (e.g., pH, co-solvents) that may alter compound stability. used TLC to confirm reaction completion before biological testing .
- Approach 2 : Compare structural analogs (e.g., 4-(2-fluorophenyl) vs. 4-chlorophenyl derivatives) to identify substituent-specific effects .
- Approach 3 : Use orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) to cross-validate results .
Basic: What in vitro models are suitable for initial pharmacological screening?
- Cell-based assays : Use HEK-293 cells transfected with target receptors (e.g., dopamine D3) to measure cAMP modulation .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or β-secretase inhibition at 1–100 μM concentrations, as in ’s Alzheimer’s studies .
- Cytotoxicity : Screen against MCF-7 or HeLa cell lines using MTT assays to rule out nonspecific toxicity .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Strategy 1 : Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) to reduce oxidative metabolism .
- Strategy 2 : Replace labile amide bonds with bioisosteres (e.g., sulfonamides) .
- Strategy 3 : Use deuterated analogs at metabolically vulnerable positions, as seen in ’s cardiovascular agents .
Advanced: How can SAR studies guide functional group optimization?
- Substituent Variation : Modify the piperazine’s aryl group (e.g., 2,3-dichlorophenyl in ) to enhance receptor selectivity .
- Linker Optimization : Adjust the ethylacetamide spacer length to balance flexibility and binding pocket fit .
- Bioisosteric Replacement : Replace the acetyl group with trifluoroacetyl to improve membrane permeability .
Basic: What analytical methods quantify this compound in biological matrices?
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 415→238 for quantification) with a LLOQ of 1 ng/mL .
- Sample Prep : Extract plasma samples via protein precipitation with acetonitrile (3:1 v/v) .
Advanced: How does crystallography inform formulation development?
- Polymorph Screening : Identify stable crystalline forms (e.g., monoclinic P21/c from ) to enhance solubility .
- Salt Formation : Synthesize hydrochloride or maleate salts ( ) to improve bioavailability .
- Excipient Compatibility : Test with lactose or PVP-K30 using DSC to detect interactions .
Advanced: What computational tools predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
